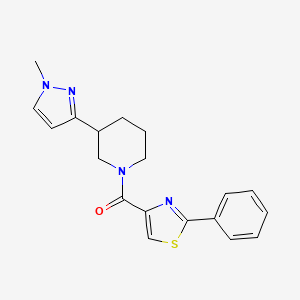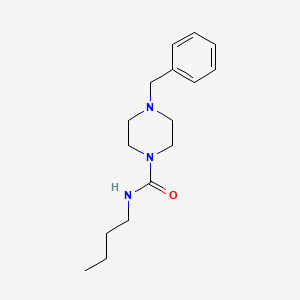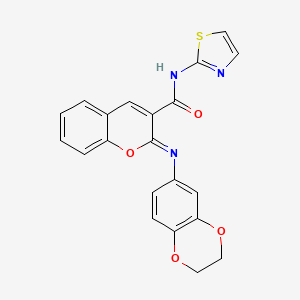![molecular formula C19H22N4O2 B2749286 1-(2-吗啉基-5H-吡咯[3,4-d]嘧啶-6(7H)-基)-3-苯基丙酮 CAS No. 2034369-10-1](/img/structure/B2749286.png)
1-(2-吗啉基-5H-吡咯[3,4-d]嘧啶-6(7H)-基)-3-苯基丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . This makes it useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .
Synthesis Analysis
The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core . The molecule also contains a morpholino group and a phenylpropan-1-one group .科学研究应用
Fibroblast Growth Factor Receptor Inhibitors
This compound has been reported as a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The compound exhibited potent FGFR inhibitory activity, inhibited breast cancer cell proliferation, induced apoptosis, and significantly inhibited the migration and invasion of cancer cells .
Cancer Therapeutics
Abnormal activation of FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound could be used in the development of cancer therapeutics .
Synthesis of Pyrrolo[1,2-a]pyrimidines
The compound can be used in the synthesis of pyrrolo[1,2-a]pyrimidines . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Aggregation-Induced Emission Enhancement (AIEE)
The compound exhibits unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials and devices, such as organic light-emitting diodes (OLEDs), bioimaging probes, and chemosensors .
Development of Pharmaceuticals and Agrochemicals
Pyrroles, which are prevalent key motifs in bioactive natural molecules, have diverse applications in therapeutically active compounds . Therefore, this compound could be used in the development of innovative pharmaceuticals and agrochemicals .
Synthesis of Polysubstituted NH-Pyrroles
The compound can be used in the synthesis of polysubstituted NH-pyrroles . These NH-pyrroles have been synthesized using a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation .
作用机制
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
未来方向
The compound’s inhibitory activity against certain kinases and its potential use as a therapeutic agent for diseases associated with these kinases, particularly cancer , suggest that it could be a subject of future research in medicinal chemistry. Further studies could explore its synthesis, reactivity, mechanism of action, and safety profile in more detail.
属性
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLIAKITFLMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)

![ethyl 2-[({[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2749217.png)
![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)